3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline
Description
3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline (CAS: 1401522-25-5) is a heterocyclic aromatic compound featuring an aniline group linked to a 1,3-thiazole ring substituted with a trifluoromethyl (-CF₃) group at the 2-position. The molecule’s structure combines the electron-withdrawing properties of the -CF₃ group with the aromatic and hydrogen-bonding capabilities of the aniline moiety, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its predicted pKa of ~3.70 suggests moderate basicity, influenced by the electron-withdrawing -CF₃ group. This compound is often utilized in coupling reactions, such as Sonogashira or Buchwald-Hartwig aminations, to generate bioactive derivatives .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)9-15-8(5-16-9)6-2-1-3-7(14)4-6/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQVPBFBPDKWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232097 | |
| Record name | Benzenamine, 3-[2-(trifluoromethyl)-4-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401522-25-5 | |
| Record name | Benzenamine, 3-[2-(trifluoromethyl)-4-thiazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401522-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-[2-(trifluoromethyl)-4-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Construction of the Thiazole Ring Followed by Amination
This approach involves synthesizing the thiazole ring with a trifluoromethyl substituent, followed by attachment of the amino group:
Step 1: Formation of the Thiazole Core
The core is typically synthesized via Hantzsch-type cyclization reactions, where a thioamide reacts with α-haloketones or α-haloesters. For trifluoromethyl substitution, specialized reagents such as trifluoromethyl sulfonyl chlorides or trifluoromethylated precursors are employed to introduce the CF₃ group at the 2-position of the thiazole ring.Step 2: Functionalization with Aniline
The 4-position of the thiazole ring is then functionalized with aniline or its derivatives through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, under inert atmosphere and elevated temperatures.
Multi-step Synthesis via Intermediates
Research indicates that intermediates such as 2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives can serve as precursors:
Methodology :
Starting from substituted pyridines, a sequence involving halogenation (e.g., N-bromosuccinimide, NBS), palladium-catalyzed cross-couplings, and subsequent cyclizations leads to the formation of the thiazole ring with the trifluoromethyl group.Reaction Conditions :
Typical conditions include reflux in toluene with Pd catalysts, base (e.g., t-BuONa), and ligand systems like XantPhos. Post-cyclization, amino functionalization is achieved via nitration reduction or direct amination.
Specific Reaction Conditions and Reagents
| Step | Reagents | Solvent | Catalyst | Temperature | Notes |
|---|---|---|---|---|---|
| Thiazole ring formation | Trifluoromethyl sulfonyl chloride, thioamides | Dioxane, ethanol | None | Reflux (~110°C) | Introduction of CF₃ group |
| Aromatic amination | Aniline derivatives | Ethanol, ethanol with acetic acid | Pd2(dba)3, XantPhos | 110°C | Buchwald-Hartwig amination |
| Halogenation | NBS | CH₃CN | None | 30°C | Selective bromination at 4-position |
| Cross-coupling | Aryl halides, amines | Toluene | Pd catalyst | 90–110°C | Suzuki, Buchwald couplings |
Intermediates and Their Synthesis
2-(Pyridin-2-yl)imidazo[1,2-a]pyridine derivatives are synthesized via multi-step procedures involving halogenation, coupling, and cyclization, which are then transformed into the thiazole core through sulfur insertion and trifluoromethylation (see reference).
Thiazole Precursors :
Prepared via cyclization of α-aminothioesters with trifluoromethylated α-haloketones, under conditions optimized for regioselectivity and yield.
Characterization and Purification
- Spectroscopic Techniques :
Confirm the structure via NMR (¹H, ¹³C, ¹⁹F), FT-IR, and mass spectrometry. - Purification :
Recrystallization from ethanol-DMF mixtures or chromatography on silica gel ensures high purity (>95%).
Research Findings and Data Tables
Table 1: Summary of Key Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Method 1 | 2-Amino-4-chlorothiazole | Trifluoromethyl sulfonyl chloride | Reflux in dioxane | 65–75 | Direct trifluoromethylation |
| Method 2 | Pyridin-2-amine derivatives | NBS, Pd catalysts | 30–110°C, reflux | 60–80 | Halogenation and cross-coupling |
| Method 3 | Imidazo[1,2-a]pyridine intermediates | Sulfur sources, trifluoromethylating agents | Reflux, inert atmosphere | 55–70 | Cyclization to thiazole |
Research Findings
- The trifluoromethylation of thiazole rings is most efficiently achieved using trifluoromethyl sulfonyl chlorides under reflux conditions, with yields averaging 70% (see,).
- Palladium-catalyzed cross-coupling reactions, especially Buchwald-Hartwig amination, are crucial for attaching the aniline moiety with yields exceeding 75% under optimized conditions.
- The synthesis of intermediates such as 2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives is well-established, facilitating the construction of the target molecule via modular approaches.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the phenylamine group is replaced by other functional groups. Common reagents for these reactions include halides, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkylating agents, acylating agents; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Various substituted thiazole and phenylamine derivatives
Scientific Research Applications
Chemistry
3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline serves as a crucial building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive intermediate for developing more complex molecules .
Table 1: Comparison with Similar Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| 2-(Trifluoromethyl)thiazole | Lacks aniline moiety | Limited functionalization |
| 4-(Trifluoromethyl)aniline | Lacks thiazole ring | Less versatile |
| 4-Bromo-2-(trifluoromethyl)aniline | Contains bromine for functionalization | Altered reactivity |
Biology
In biological research, this compound is investigated for its interactions with biological macromolecules. It can act as a probe to study enzyme mechanisms and protein-ligand interactions . The trifluoromethyl group facilitates membrane penetration, enhancing the compound's ability to modulate enzyme activity.
Medicine
The compound shows potential as a lead candidate for drug development, particularly in targeting specific diseases. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents against conditions like inflammation and infection .
Case Study: Anticancer Activity
A study explored the anticancer properties of derivatives of this compound, demonstrating significant inhibition of cancer cell proliferation through modulation of key signaling pathways .
Industrial Applications
In the industrial sector, this compound is utilized in:
- Agrochemicals: As an active ingredient in pesticides and herbicides due to its bioactivity .
- Material Science: In the synthesis of advanced materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogues include:
Key Observations :
- Substitution Position : The ortho-substituted 2-(trifluoromethyl)aniline derivatives exhibit higher bioactivity compared to the meta-substituted target compound. This is attributed to the "ortho effect," where ortho-substituents reduce basicity but enhance steric and electronic interactions with biological targets .
- Heterocyclic Ring Variations : Replacing the 1,3-thiazole ring with imidazole (e.g., in Nilotinib impurity) alters electronic properties and binding affinity. Thiazole-containing derivatives generally show better metabolic stability due to sulfur’s electronegativity .
Physicochemical Properties
- Boiling Point/Density: The target compound’s boiling point is predicted at 386.4±25.0 °C, higher than non-CF₃ analogues (e.g., 3-(1,3-thiazol-4-yl)aniline) due to increased molecular weight and intermolecular interactions .
- Basicity : The meta-CF₃ substitution lowers basicity (pKa ~3.70) compared to ortho-CF₃ isomers (pKa ~4.2–4.5), affecting protonation states in biological systems .
Biological Activity
3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features a trifluoromethyl group and a thiazole ring , which are known to enhance lipophilicity and biological activity. The thiazole moiety often interacts with metal ions or aromatic residues in enzyme active sites, modulating their activity effectively.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, enhancing its interaction with enzymes.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing various physiological processes such as inflammation and pain response .
Antimicrobial Activity
Research indicates that compounds containing thiazole rings demonstrate significant antimicrobial properties. For instance, derivatives of thiazoles have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the sub-micromolar range .
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects. Studies suggest that it could inhibit pro-inflammatory cytokines and enzymes like COX-2, leading to reduced inflammation and pain. For example, thiazole derivatives have exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. Analogous compounds have shown promising results in inhibiting cancer cell proliferation in various assays, including those against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potent antiproliferative effects .
Case Studies
- Antimicrobial Screening : A study involving thiazole derivatives demonstrated significant antibacterial activity against M. tuberculosis, with a focus on optimizing structural components for enhanced efficacy .
- Anti-inflammatory Evaluation : In vitro assays showed that thiazole-containing compounds could effectively inhibit COX-2 activity, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Activity : Research revealed that certain analogs of thiazole derivatives exhibited potent antiproliferative effects against cancer cell lines, highlighting their potential as anticancer agents .
Data Table: Biological Activities of this compound
Q & A
Basic: What are the optimized synthetic routes for 3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline, and how do steric/electronic effects influence yield?
Methodological Answer:
The synthesis typically involves coupling a pre-functionalized thiazole moiety with an aniline derivative. A common approach is Suzuki-Miyaura cross-coupling between 4-bromo-2-(trifluoromethyl)thiazole and 3-aminophenylboronic acid, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system . Steric hindrance from the trifluoromethyl group may reduce coupling efficiency; optimizing reaction temperature (80–100°C) and using microwave-assisted synthesis can improve yields (60–75%). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to byproducts from incomplete coupling .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 19F NMR : Identifies the trifluoromethyl group (δ ≈ -60 to -65 ppm) and assesses electronic environment .
- X-ray Crystallography : Resolves thiazole-aniline dihedral angles (typically 10–30°), confirming spatial arrangement. SHELXL software refines crystallographic data, with R-factor < 0.05 for high-resolution structures .
- HRMS (ESI+) : Validates molecular ion ([M+H]⁺ expected at m/z 259.05) and isotopic patterns for Cl/Br-free synthesis .
Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
Methodological Answer:
The -CF₃ group deactivates the thiazole ring, directing EAS to the para position of the aniline moiety. Computational studies (DFT, B3LYP/6-31G*) show reduced electron density at the thiazole C5 position (Mulliken charge: +0.12 vs. +0.08 in non-CF₃ analogs). Experimental validation via nitration (HNO₃/H₂SO₄) yields 5-nitro derivatives, confirmed by ¹H NMR (δ 8.2–8.4 ppm for aromatic protons) . Competing reactions (e.g., sulfonation) require low temperatures (0–5°C) to minimize byproducts.
Advanced: What challenges arise in palladium-catalyzed cross-coupling reactions involving the thiazole ring?
Methodological Answer:
Thiazole’s sulfur atom can poison Pd catalysts, necessitating ligand optimization. Using SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enhances catalytic activity by reducing sulfur-Pd interactions. For example, Buchwald-Hartwig amination with Pd₂(dba)₃/SPhos achieves 70–80% yield for N-alkylated derivatives. Kinetic studies (GC-MS monitoring) reveal a slower reaction rate (t₁/₂ ≈ 4 hr) compared to non-thiazole systems (t₁/₂ ≈ 1 hr) .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?
Methodological Answer:
Anisotropic effects from the -CF₃ group can distort NMR signals. For example, coupling between thiazole protons and -CF₃ may cause virtual coupling in ¹H NMR. Use 2D NMR (COSY, NOESY) to assign overlapping signals. If ambiguity persists, X-ray crystallography provides definitive structural confirmation. In cases of tautomerism (e.g., thiazole ring protonation), variable-temperature NMR (25–80°C) clarifies dynamic behavior .
Advanced: What strategies improve the compound’s stability in high-temperature polymer applications?
Methodological Answer:
Incorporating this compound into polyimides enhances thermal stability (TGA shows decomposition >300°C). Synthesis involves polycondensation with dianhydrides (e.g., PMDA) in NMP at 180°C, yielding films with dielectric constants <2.8 (1 kHz). Accelerated aging tests (150°C, 500 hr) show <5% weight loss, attributed to the thiazole ring’s oxidative resistance .
Advanced: How to investigate regioselectivity in functionalization reactions (e.g., bromination)?
Methodological Answer:
Bromination (NBS, AIBN, CCl₄, 80°C) predominantly targets the aniline ring’s para position due to -NH₂ directing effects. LC-MS analysis identifies mono-brominated (M+79.9 Da) and di-brominated (M+159.8 Da) products. Competitive thiazole bromination is suppressed using low equivalents of NBS (1.1 eq). Computational modeling (DFT) predicts activation energies for competing pathways, guiding reagent selection .
Advanced: What mechanistic insights explain byproduct formation during amide coupling reactions?
Methodological Answer:
Byproducts (e.g., dimerization) arise from nucleophilic attack of the aniline -NH₂ on activated intermediates (e.g., HOBt esters). Mechanistic studies (in situ IR monitoring) show that using DMF as a solvent reduces dimerization vs. THF. Adding DMAP (5 mol%) accelerates acylation, minimizing side reactions. Quantifying byproducts via HPLC (C18 column, MeCN/H₂O) ensures >95% purity .
Advanced: How to develop a robust HPLC method for quantifying trace impurities?
Methodological Answer:
Use a reverse-phase C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in H₂O (A) and MeCN (B). Optimal conditions: 30–70% B over 20 min, flow rate 1.0 mL/min, UV detection at 254 nm. Calibrate against synthesized impurities (e.g., des-trifluoromethyl analogs). Validation per ICH guidelines shows LOD <0.1% and LOQ <0.3% .
Advanced: Can computational models predict biological activity based on structural features?
Methodological Answer:
Docking studies (AutoDock Vina) with cytochrome P450 enzymes reveal binding affinity (ΔG ≈ -8.5 kcal/mol) due to thiazole’s π-π interactions. QSAR models (Molinspiration) predict high logP (~3.2), suggesting blood-brain barrier penetration. In vitro assays (IC₅₀ ≈ 2 µM against kinase X) align with computational predictions, validating the workflow .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
